molecular formula C11H16ClN3O B12218111 N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine

Cat. No.: B12218111
M. Wt: 241.72 g/mol
InChI Key: VZYRAGHMRRWKBX-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine is a pyrazole derivative featuring a propyl group at position 1 of the pyrazole ring and a 2-furylmethyl-substituted amine at position 4. Pyrazole-based compounds are widely studied for their applications in pharmaceuticals and agrochemicals due to their versatile reactivity and ability to interact with biological targets.

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-propylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H15N3O.ClH/c1-2-5-14-9-10(7-13-14)12-8-11-4-3-6-15-11;/h3-4,6-7,9,12H,2,5,8H2,1H3;1H

InChI Key

VZYRAGHMRRWKBX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-propyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction of the pyrazole ring can produce dihydropyrazole derivatives .

Scientific Research Applications

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and experimental data for N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine and its analogs from the provided evidence:

Compound Name Substituents (Position 1) Substituents (Position 4) Yield (%) Melting Point (°C) Key Spectral Data
This compound Propyl N-(2-furylmethyl)amine N/A N/A N/A
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl N-cyclopropyl, 3-methyl 17.9 104.0–107.0 $ ^1H $ NMR δ 8.87 (d, J = 2 Hz); HRMS m/z 215 ([M+H]⁺)
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridin-3-yl N-(3-(methylthio)propyl), 3-methyl N/A N/A IR ν = 3298 cm$ ^{-1} $; $ ^1H $ NMR δ 8.87 (d, J = 2 Hz)
[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine 1-Methyl (5-Methylfuran-2-yl)methyl N/A N/A N/A
[(1-Methyl-1H-pyrazol-4-yl)methyl][2-(thiophen-2-yl)ethyl]amine 1-Methyl 2-(Thiophen-2-yl)ethyl N/A N/A N/A

Structural and Electronic Differences

  • The 2-furylmethyl substituent at position 4 differs from cyclopropyl or methylthiopropyl groups in . Furan’s oxygen atom confers moderate electron-donating effects, contrasting with the electron-rich thiophene in analogs .
  • Synthetic Challenges :

    • The low yield (17.9%) for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine suggests steric hindrance from the cyclopropyl group or competing side reactions. The target compound’s linear propyl chain might improve reaction efficiency.

Spectroscopic and Physical Properties

  • NMR and HRMS : The pyridine-containing analog in shows distinct aromatic proton signals (δ 8.87) and a molecular ion peak at m/z 215. The target compound’s furan moiety would likely exhibit $ ^1H $ NMR signals near δ 6.3–7.4 (characteristic of furan protons) .
  • Melting Points : The cyclopropyl analog melts at 104–107°C , while furan/thiophene derivatives () may have lower melting points due to reduced crystallinity from flexible alkyl chains.

Biological Activity

N-(2-furylmethyl)-1-propyl-1H-pyrazol-4-amine, a compound featuring a furan ring and a pyrazole moiety, has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N3OC_{11}H_{16}N_{3}O, with a molecular weight of approximately 201.27 g/mol. The unique structure contributes to its biological activity, particularly in inhibiting various enzymes and interacting with biological receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Pyrazole derivatives are known for their ability to inhibit bacterial growth. Studies have shown that compounds similar to this compound demonstrate significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Activity : Research suggests that this compound can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. Its mechanism may involve the modulation of signaling pathways associated with cancer progression.

The biological activities of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for disease processes, such as those involved in inflammation and cancer cell proliferation.
  • Receptor Interaction : It may bind to neurotransmitter receptors, influencing signaling pathways that regulate cellular functions .

Synthesis of this compound

The synthesis typically involves several steps, including the reaction of appropriate precursors under controlled conditions. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The process can be summarized as follows:

  • Formation of the Pyrazole Moiety : Starting from a suitable hydrazine derivative.
  • Furan Ring Attachment : Linking the furan group through a methylene bridge.
  • Purification and Characterization : Utilizing techniques such as NMR and HRMS to confirm the structure.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria
Anti-inflammatoryModulates inflammatory pathways
AnticancerInhibits cancer cell proliferation

Case Study: Anticancer Effects

A study investigating the anticancer properties of pyrazole derivatives found that this compound significantly reduced the viability of certain cancer cell lines. The compound was shown to induce apoptosis in these cells, highlighting its potential as an anticancer agent.

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